molecular formula C11H9F3N2 B14887063 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B14887063
M. Wt: 226.20 g/mol
InChI Key: UKJNRAJRYORJID-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a cyclopropyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core. These structural features contribute to its unique chemical and biological properties, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, and the reaction exhibits a broad substrate scope of pyridinium ylides .

Another method involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and electrophilic or nucleophilic reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that the compound can bind to and inhibit the MARK4 protein, leading to anti-cancer effects .

Comparison with Similar Compounds

2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some similar compounds include:

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10-15-9(7-1-2-7)6-16(10)5-8/h3-7H,1-2H2

InChI Key

UKJNRAJRYORJID-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

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